molecular formula C7H5BrClN3 B13670145 8-Bromo-6-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

8-Bromo-6-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13670145
M. Wt: 246.49 g/mol
InChI Key: CIQZUEIMRFLBCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-6-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound featuring a fused triazole and pyridine ring system. Its molecular formula is C₇H₅BrClN₃ (assuming the methyl group adds one carbon and three hydrogens to the base structure), with substituents at positions 3 (methyl), 6 (chloro), and 8 (bromo). The bromo and chloro groups enhance electrophilicity, making it a versatile intermediate in medicinal chemistry, while the methyl group at position 3 may improve lipophilicity and metabolic stability .

Properties

Molecular Formula

C7H5BrClN3

Molecular Weight

246.49 g/mol

IUPAC Name

8-bromo-6-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C7H5BrClN3/c1-4-10-11-7-6(8)2-5(9)3-12(4)7/h2-3H,1H3

InChI Key

CIQZUEIMRFLBCL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=C(C=C2Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-3-methylpyridine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with bromine to introduce the bromine substituent, followed by cyclization to form the triazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-6-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine substituents can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The triazole ring can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.

    Cyclization Reactions: Cyclization can be facilitated by the use of strong acids or bases as catalysts.

Major Products Formed: The major products formed from these reactions include various substituted triazolopyridine derivatives, which can exhibit different chemical and biological properties.

Scientific Research Applications

8-Bromo-6-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industry: The compound is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 8-Bromo-6-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with various biological molecules, leading to inhibition or activation of specific pathways. The presence of bromine and chlorine substituents can enhance the compound’s binding affinity and selectivity towards certain targets.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS Number Key Properties/Applications References
8-Bromo-6-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine 3-Me, 6-Cl, 8-Br C₇H₅BrClN₃ ~264.47 Not explicitly listed Hypothesized use in drug discovery
6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine 3-Me, 6-Br C₇H₆BrN₃ 220.05 108281-78-3 Building block for kinase inhibitors
6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine 3-Cyclopropyl, 6-Br C₉H₈BrN₃ 238.08 668990-80-5 Improved metabolic stability
8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine 6-Cl, 8-Br C₆H₃BrClN₃ 232.47 1433822-19-5 Intermediate for antitrypanosomal agents
3-(Piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridine derivatives Variable sulfonamide groups C₁₁H₁₅N₅O₂S ~281.33 Multiple Antimalarial activity (IC₅₀: 0.5–2.1 μM)

Key Observations:

Substituent Effects: Halogen Positioning: Bromine at position 8 (vs. For example, 8-bromo-6-chloro derivatives show antitrypanosomal activity, while 6-bromo analogs are kinase inhibitor precursors . Methyl vs. Cyclopropyl: The 3-methyl group in the target compound offers simpler synthetic accessibility compared to 3-cyclopropyl derivatives, which require specialized cyclopropanation steps .

Biological Activity :

  • Sulfonamide derivatives (e.g., compound 15a in ) exhibit potent antimalarial activity (IC₅₀: 0.5 μM), attributed to sulfonyl groups enhancing target binding .
  • Triazolo[4,3-a]pyridines with pyridinylboronic acid substituents (e.g., ) demonstrate improved aqueous solubility, critical for pharmacokinetics .

Key Insights:

  • Halogenation (e.g., bromination/chlorination) is typically achieved using POCl₃ or N-bromosuccinimide under controlled conditions .
  • The target compound’s methyl group may be introduced via Friedel-Crafts alkylation or nucleophilic substitution of a chloro precursor .

Physicochemical and Pharmacokinetic Properties

  • Aqueous Solubility : Sulfonylmethyl derivatives (e.g., ) show enhanced solubility (>100 μM in PBS) due to polar sulfone groups, whereas methyl/halogenated analogs may require formulation aids .
  • Lipophilicity : LogP values for triazolo[4,3-a]pyridines range from 1.5–3.5, with bromo/chloro substituents increasing hydrophobicity. The 3-methyl group in the target compound likely elevates LogP compared to unsubstituted analogs .
  • Metabolic Stability : Cyclopropyl substituents () reduce CYP450-mediated oxidation, while methyl groups offer moderate stability improvements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.